molecular formula C12H10O4S B042947 2,4'-Dihydroxydiphenyl sulfone CAS No. 5397-34-2

2,4'-Dihydroxydiphenyl sulfone

Cat. No.: B042947
CAS No.: 5397-34-2
M. Wt: 250.27 g/mol
InChI Key: LROZSPADHSXFJA-UHFFFAOYSA-N
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Description

2,4'-Dihydroxydiphenyl sulfone, also known as this compound, is a useful research compound. Its molecular formula is C12H10O4S and its molecular weight is 250.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2432. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Color Developer for Thermal Paper : A derivative of 2,4'-Dihydroxydiphenyl sulfone, 3,3′-diallyl-4,4′-dihydroxydiphenyl sulfone, has been found to have a lower melting point and improved color sensitivity compared to its parent compound. This makes it a promising color developer for high-performance thermal paper (Gontani et al., 2017).

  • Solvent in Chemical Processes : Sulfolane, a versatile solvent derived from sulfones like this compound, is used in various processes including extraction, gas treating, polymerizations, and chemical reactions due to its low toxicity and inertness (Clark, 2000).

  • Solubility Studies : The solubility of 4,4′-dihydroxydiphenyl sulfone in different organic solvents has been studied, showing increased solubility with temperature, which is useful in understanding its applications in various solvents (Xie et al., 2016).

  • Nonlinear Optical Properties : P,p'-dihydroxydiphenyl sulfone crystals exhibit promising nonlinear optical properties, which can be applied in nonlinear frequency conversion (Yakovlev & Poezzhalov, 1990).

  • Polymer Synthesis : The compound has been used in the synthesis of various polymers, such as sulfonated poly(ether sulfone)s, which find applications in fuel cells and other new energy fields due to their proton conduction properties and thermal stability (Matsumoto et al., 2009), (Kricheldorf & Bier, 1983).

  • Fuel Cell Applications : Sulfonated thin-film composite nanofiltration membranes derived from such sulfones have shown improved water flux and dye rejection, making them suitable for dye treatment applications (Liu et al., 2012).

  • Antibacterial Applications : The compound has been studied in the context of antibacterial sulfones and sulfanilamides, where its biological activity is linked to its electronic structural resemblance to enzyme substrates (De Benedetti et al., 1987).

  • Material Science : Its derivatives have been used to create optically active poly(ester imide)s and other polymers with excellent solubility in organic solvents, applicable in various technological and industrial applications (Mallakpour & Kowsari, 2006), (Liaw et al., 1999).

Mechanism of Action

Safety and Hazards

2,4’-Dihydroxydiphenyl sulfone can be harmful if swallowed, in contact with skin, or if inhaled . It is suspected of causing genetic defects . Protective measures such as wearing personal protective equipment and ensuring adequate ventilation are recommended when handling this compound .

Future Directions

Recent developments in the field of sustainable sulfone synthesis have focused on improving traditional approaches and exploring novel emerging technologies for a more sustainable sulfone synthesis . These advances and future directions are expected to contribute to the synthesis of sulfones like 2,4’-Dihydroxydiphenyl sulfone .

Properties

IUPAC Name

2-(4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROZSPADHSXFJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052183
Record name 2,4'-Dihydroxydiphenyl sulfone
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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CAS No.

5397-34-2
Record name 2-[(4-Hydroxyphenyl)sulfonyl]phenol
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name Phenol, 2-[(4-hydroxyphenyl)sulfonyl]-
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Record name 2,4'-Dihydroxydiphenyl sulfone
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Record name o-[(4-hydroxyphenyl)sulphonyl]phenol
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Record name 2,4'-DIHYDROXYDIPHENYL SULFONE
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Synthesis routes and methods I

Procedure details

Since almost no water is contained in the reaction mixture, it is preferable that 4,4′-dihydroxydiphenylsulfone is separated by crystallization by adding phenol to the reaction mixture. The amount of the crystallized 4,4′-dihydroxydiphenylsulfone to provide the content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone in the filtrate obtained by the crystallization of 4,4′-dihydroxydiphenylsulfone, followed by the filtration, can be calculated, and the amount of the added phenol can be obtained based on the solubility using the amount obtained by the calculation. The filtrate having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone can be obtained as follows: phenol is added to the reaction mixture; the resultant mixture is heated until the entire fluid becomes homogeneous; the heated fluid is cooled, and crystals of 4,4′-dihydroxydiphenylsulfone are allowed to grow sufficiently and then separated by filtration. Since the crystals of 4,4′-dihydroxydiphenylsulfone separated by the filtration contains phenol and phenolsulfonic acid, it is preferable that the crystals are washed with hot water and dried. The obtained 4,4′-dihydroxydiphenylsulfone has a purity of 95% by weight or greater.
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Synthesis routes and methods II

Procedure details

The mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by adding phenol and sulfuric acid to the filtrate formed by filtration of 2,4′-dihydroxydiphenylsulfone, followed by the dehydration of the resultant mixture, can be treated in the same manner as that in the treatments of the mixture containing 4,4′-dihydroxydiphenylsulfone, 2,4′-dihydroxydiphenylsulfone, phenolsulfonic acid and phenol which is obtained by the dehydration of phenol and sulfuric acid. 4,4′-Dihydroxydiphenylsulfone is separated by crystallization to obtain a mixture having a content of 2,4′-dihydroxydiphenylsulfone greater than the content of 4,4′-dihydroxydiphenylsulfone. 2,4′-Dihydroxydiphenylsulfone is crystallized by adjusting the composition of the mixture so that the ratio of the amounts by weight of phenol to water is in the range of 10:90 to 90:10; and the formed crystals are separated by filtration. The filtrate formed above by the filtration and containing phenol and phenolsulfonic acid can be used repeatedly as the raw material for producing dihydroxydiphenylsulfone by the dehydration of phenol and sulfuric acid and/or phenolsulfonic acid.
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Synthesis routes and methods III

Procedure details

A reaction mixture comprising 4,4′-dihydroxydiphenylsulfone and 2,4′-dihydroxydiphenylsulfone can be obtained by mixing phenol and sulfuric acid and/or phenolsulfonic acid, followed by heating the resultant mixture and removing formed water by distillation as an azeotrope. It is preferable that the reaction is conducted under a reduced pressure. It is preferable that, where necessary, phenol is added during the reaction to supplement phenol removed to the outside of the system by the azeotropic distillation with water. In general, 4,4′-dihydroxydiphenylsulfone is formed in a greater amount than 2,4′-dihydroxydiphenylsulfone.
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Synthesis routes and methods IV

Procedure details

It is known to prepare 4,4'-dihydroxydiphenylsulfone from phenol and sulfuric acid. This process yields 4,4'-dihydroxydiphenylsulfone along with large quantities of 2,4'-dihydroxydiphenylsulfone as an isomer by-product. However, extreme difficulty is encountered in separating the 4,4'-dihydroxydiphenylsulfone directly from the resulting reaction mixture.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2,4'-dihydroxydiphenyl sulfone according to the provided research?

A: The provided research focuses on the production of this compound as a by-product during the synthesis of 4,4'-dihydroxydiphenyl sulfone. The papers detail different methods and reaction conditions for optimizing the yield of 4,4'-dihydroxydiphenyl sulfone while also addressing the formation and potential utilization of the 2,4'-isomer [, , ].

Q2: Why is there an interest in converting this compound to 4,4'-dihydroxydiphenyl sulfone?

A: Ogata et al. [] highlight a process where this compound, formed as a by-product, is subjected to isomerization to convert it into the desired 4,4'-dihydroxydiphenyl sulfone. This suggests that the 4,4'-isomer holds greater value or has wider applications compared to the 2,4'-isomer.

Q3: Are there studies on the solubility of this compound?

A: Yes, one of the papers explores the solubility of this compound in various organic solvents at different temperatures []. This type of data is crucial for understanding the compound's behavior in different chemical processes and potentially for developing formulations if it finds use in other applications.

Q4: What synthetic methods are described for producing dihydroxydiphenyl sulfone isomers?

A4: Two main synthetic approaches are discussed in the research:

  • Phenol and Sulfuric Acid: One method involves heating phenol with sulfuric acid or sulfonic acid in the presence of 4,4'-dihydroxydiphenyl sulfone to produce a mixture of dihydroxydiphenyl sulfone isomers [].
  • Dehydration Reaction: Another method utilizes a dehydration reaction between phenol and a sulfonating agent or phenolsulfonic acid in the presence of a solvent []. This process also leads to a mixture of isomers, and the 2,4'-isomer can be subsequently isomerized into the 4,4'-isomer.

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